3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline
Overview
Description
3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a benzene ring attached to an amino group. The compound’s structure includes a sec-butoxy group and an isopropoxybenzyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, aniline, undergoes a substitution reaction with sec-butyl bromide in the presence of a base such as potassium carbonate to form 3-(sec-butoxy)aniline.
Introduction of the Isopropoxybenzyl Group: The intermediate product is then reacted with 2-isopropoxybenzyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution reactions efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to reduce the aromatic ring or other functional groups.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or other electrophiles/nucleophiles.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids, or other oxidized derivatives.
Reduction Products: Reduced aromatic rings, amines, or other reduced derivatives.
Substitution Products: Halogenated, alkylated, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-(Sec-butoxy)-N-(2-methoxybenzyl)aniline: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Sec-butoxy)-N-(2-ethoxybenzyl)aniline: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-(Sec-butoxy)-N-(2-propoxybenzyl)aniline: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline is unique due to the presence of both sec-butoxy and isopropoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-butan-2-yloxy-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-5-16(4)23-19-11-8-10-18(13-19)21-14-17-9-6-7-12-20(17)22-15(2)3/h6-13,15-16,21H,5,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIPFZVRYGLJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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